Performic acid

Übersicht

Beschreibung

A peroxy acid is a peroxy acid.

Wissenschaftliche Forschungsanwendungen

Wastewater Treatment and Disinfection

Performic acid is increasingly utilized in wastewater treatment, particularly for disinfection purposes. Its strong oxidizing ability allows it to effectively inactivate a wide range of pathogens, including bacteria and viruses, making it a promising alternative to traditional disinfectants like chlorine.

Case Study: Efficacy Against Pathogens

A study evaluated the disinfection capabilities of this compound against common pathogens in wastewater. The results indicated that this compound achieved a 4-log reduction in Escherichia coli and Staphylococcus aureus at low concentrations (0.3 mg/L) and short contact times (≤ 1 mg/L·min), outperforming peracetic acid in similar conditions .

| Pathogen | Initial Concentration (mg/L) | Required CT (mg/L·min) | Log Reduction |

|---|---|---|---|

| E. coli | 10 | ≤ 1 | 4 |

| S. aureus | 10 | ≤ 1 | 4 |

| B. subtilis | 10 | 3-13 | 4 |

Industrial Applications

This compound is utilized in various industrial settings, particularly for cleaning and biofilm removal in processing systems.

Case Study: Biofilm Control in CO2 Scrubbers

Research has shown that this compound compositions can effectively control biofilm growth on industrial surfaces, such as CO2 scrubbers. These compositions can be generated on-site or provided pre-formed, allowing for efficient cleaning without extensive downtime . The rapid breakdown of this compound compared to other peracids facilitates longer operational periods between cleanings.

| Application | Benefits |

|---|---|

| Biofilm Removal | Effective against contaminants and impurities |

| Cleaning Frequency | Extended runs between clean-in-place cycles |

Food Industry

In the food industry, this compound serves as a disinfectant and sterilant due to its effectiveness against a broad spectrum of microorganisms.

Market Insights

The global market for this compound is projected to grow significantly, particularly in the food and medical sectors. Its adoption is driven by its environmental safety profile and efficacy against pathogens .

Environmental Safety

This compound decomposes into non-toxic byproducts such as formic acid, hydrogen peroxide, and carbon dioxide, which are less harmful to aquatic environments compared to traditional disinfectants . This characteristic enhances its appeal for use in ecological applications.

Kinetic Studies and Disinfection Byproducts

Recent studies have focused on the kinetics of this compound's action against halides in wastewater treatment, revealing that it oxidizes halides more efficiently than peracetic acid, thereby minimizing the formation of harmful disinfection byproducts .

Kinetic Model Insights

The development of kinetic models has provided insights into optimizing the use of this compound in various water treatment scenarios, ensuring effective pathogen control while reducing chemical usage .

Eigenschaften

CAS-Nummer |

107-32-4 |

|---|---|

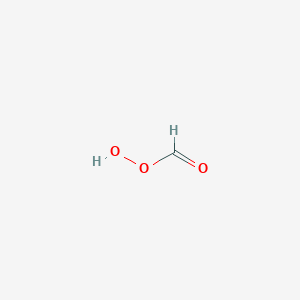

Molekularformel |

CH2O3 |

Molekulargewicht |

62.025 g/mol |

IUPAC-Name |

peroxyformic acid |

InChI |

InChI=1S/CH2O3/c2-1-4-3/h1,3H |

InChI-Schlüssel |

SCKXCAADGDQQCS-UHFFFAOYSA-N |

SMILES |

C(=O)OO |

Kanonische SMILES |

C(=O)OO |

Color/Form |

Colorless liquid |

Key on ui other cas no. |

107-32-4 |

Löslichkeit |

Miscible with alcohol, ether; soluble in benzene, chloroform Miscible with wate |

Synonyme |

performic acid peroxyformic acid |

Dampfdruck |

78 mm Hg at 25 °C (est) |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.